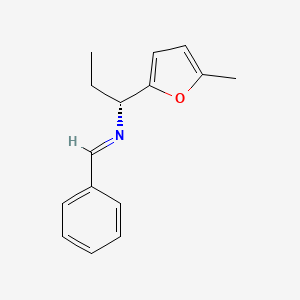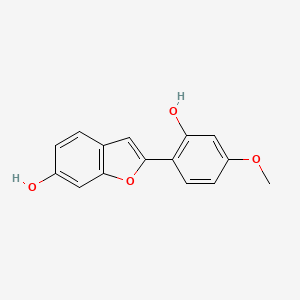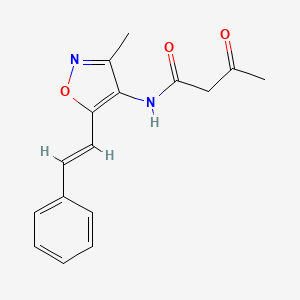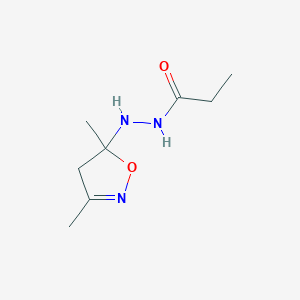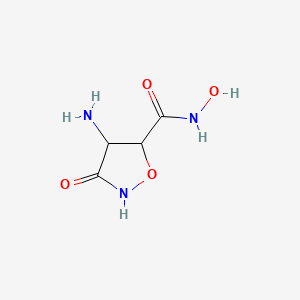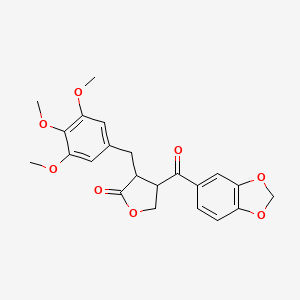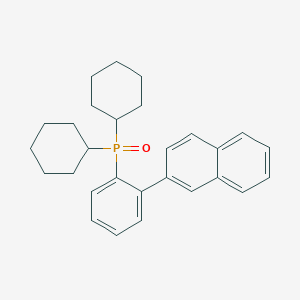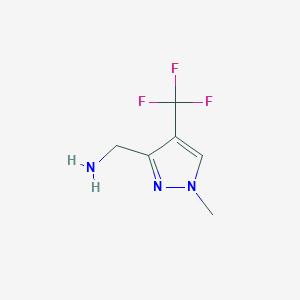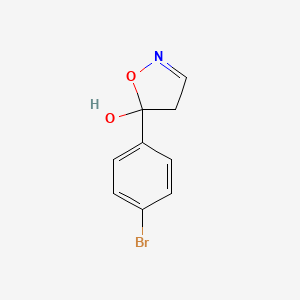![molecular formula C15H19NO4 B12877873 5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- CAS No. 519156-51-5](/img/structure/B12877873.png)
5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a hex-5-enoic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the hex-5-enoic acid moiety:
Coupling reaction: The protected amine is then coupled with the hex-5-enoic acid moiety using appropriate coupling reagents and conditions.
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid: The enantiomer of the compound with the opposite stereochemistry.
(S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: A similar compound with a different protecting group.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzyloxycarbonyl protecting group and hex-5-enoic acid moiety make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
519156-51-5 |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hex-5-enoic acid |
InChI |
InChI=1S/C15H19NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h3,5-9,13H,1,4,10-11H2,2H3,(H,17,18)/t13-/m0/s1 |
Clé InChI |
SOBJCSFEMSGDNM-ZDUSSCGKSA-N |
SMILES isomérique |
CN([C@@H](CCC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CN(C(CCC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


